molecular formula C10H6BrF2NO2 B1459790 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid CAS No. 1807013-10-0

2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid

Cat. No.: B1459790
CAS No.: 1807013-10-0
M. Wt: 290.06 g/mol
InChI Key: ZYNBXMVULKHWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid (2BCDFPAA) is an organic compound that has been studied extensively in recent years. It is a brominated, cyano-substituted difluoromethylphenylacetic acid, with the molecular formula C9H7BrF2NO2. 2BCDFPAA has found a variety of applications in scientific research, ranging from drug development to biochemistry.

Scientific Research Applications

2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has also been studied as a potential inhibitor of the enzyme monoacylglycerol lipase (MGL), which is involved in the metabolism of endocannabinoid 2-arachidonoylglycerol (2-AG). In addition, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid is not yet fully understood. However, it is believed to act as an inhibitor of FAAH, MGL, and COX-2. Inhibition of FAAH and MGL leads to increased levels of endocannabinoids, which can have a variety of physiological effects. Inhibition of COX-2 leads to decreased levels of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have anxiolytic and analgesic effects. Inhibition of MGL leads to increased levels of 2-AG, which can have anti-inflammatory effects. Inhibition of COX-2 leads to decreased levels of prostaglandins, which can have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid has several advantages for use in lab experiments. It is easy to synthesize, has a high selectivity for its target enzymes, and is relatively non-toxic. However, there are also some limitations to its use in lab experiments. It is not very stable and can degrade over time, and it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid research. One potential direction is to further study its effects on FAAH, MGL, and COX-2. Another potential direction is to develop new synthesis methods that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as the treatment of inflammation, anxiety, and pain. Finally, further research could be done to explore the potential toxicological effects of this compound.

Properties

IUPAC Name

2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-5(4-14)1-7(10(12)13)6(8)3-9(15)16/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNBXMVULKHWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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